Sedative Null Phenotype: No Intrinsic Sedation at 100–200 mg/kg vs. Dose-Dependent Sedation by N1-Long-Chain Derivatives
In a systematic in vivo psychotropic evaluation, 4-phenyl-1,5-benzodiazepin-2-one (the non-tetrahydro parent, compound 3) and its tetrahydro analog demonstrated no sedative effect at oral doses of 100 and 200 mg/kg across four behavioral assays. In the traction test, zero falls were recorded. In the chimney test, escape times remained comparable to controls. In the hole-board test, exploratory curiosity was only slightly decreased. In the Rota-Rod test, animals remained on the rotating bar for >120 seconds, indistinguishable from control animals [1]. In contrast, the N1-alkylated derivatives 5a–d (1-octyl, 1-nonyl, 1-decyl, 1-dodecyl) exhibited dose-dependent sedation: traction test fall rates of 8–12% for 5a and 5b, chimney test escape times of 12–87 seconds (vs. control ~3.4 s and bromazepam >120 s), and Rota-Rod permanence times of <60 seconds at 200 mg/kg [1]. The difference is attributed to the long alkyl chains facilitating access to the GABA receptor, which the unsubstituted parent compound cannot achieve [1].
| Evidence Dimension | Sedative activity (4-test battery: traction, chimney, hole-board, Rota-Rod) |
|---|---|
| Target Compound Data | No sedation: 0% falls (traction), normal escape (chimney), slight curiosity decrease (hole-board), >120 s Rota-Rod permanence at 100–200 mg/kg p.o. in mice |
| Comparator Or Baseline | Derivatives 5a–d: 8–12% falls (5a, 5b at 100–200 mg/kg), chimney escape 12.14–87.40 s, Rota-Rod <60 s at 200 mg/kg. Bromazepam (20 mg/kg): 100% falls, >120 s chimney, 0 holes explored |
| Quantified Difference | Qualitative absence of sedation for parent vs. dose-dependent sedation for 5a–d; traction fall rate difference: 0% vs. 8–12%; Rota-Rod difference: >120 s vs. <60 s |
| Conditions | Female mice, oral administration, assessed 30 min post-dose; traction test, chimney test (30 cm tube), hole-board (16 holes, 5 min), Rota-Rod (14 rpm, 60 s cutoff) |
Why This Matters
This null sedative phenotype is a rare and mechanistically informative feature among benzodiazepines, making the compound uniquely suited as a negative control or scaffold for designing sedative-sparing CNS agents, whereas its N1-alkylated derivatives serve as sedative leads.
- [1] Nguema Ongone T, Achour R, El Ghoul M, et al. Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Advances in Pharmacological Sciences. 2018;2018:6042602. Tables 2–3. View Source
